5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride
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Overview
Description
5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring structure that includes both pyrrole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride typically involves cyclization reactions. One common method includes the condensation of appropriate precursors under acidic or basic conditions, followed by cyclization to form the fused ring structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include the formation of intermediate compounds, followed by cyclization and purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and autoimmune disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as a kinase inhibitor, affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrido[2,3-c]pyridazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
1H-pyrrolo[2,3-b]pyridine: A compound with a similar fused ring structure but different biological properties.
3,4-dihydro-2H-1,4-benzoxazine: A compound with a different ring structure but similar applications in medicinal chemistry.
Uniqueness
5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride is unique due to its specific ring structure and the presence of both pyrrole and pyridazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C6H8ClN3 |
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Molecular Weight |
157.60 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine;hydrochloride |
InChI |
InChI=1S/C6H7N3.ClH/c1-3-7-5-2-4-8-9-6(1)5;/h2,4,7H,1,3H2;1H |
InChI Key |
BDKGLNVWCUNCQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1N=NC=C2.Cl |
Origin of Product |
United States |
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